1,2,3,3a,4,5-Hexahydropentalene
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Overview
Description
1,2,3,3a,4,5-Hexahydropentalene is an organic compound with the molecular formula C8H12. It is a bicyclic hydrocarbon that features a fused ring system, making it an interesting subject of study in organic chemistry.
Preparation Methods
The synthesis of 1,2,3,3a,4,5-Hexahydropentalene can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized from 6-methoxy-α-tetralone through a series of reactions including carbon extension and cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,2,3,3a,4,5-Hexahydropentalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups such as halogens
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3,3a,4,5-Hexahydropentalene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity and stability of bicyclic hydrocarbons.
Biology: The compound’s derivatives may be explored for potential biological activities.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It can be used as an intermediate in the synthesis of more complex organic compounds
Mechanism of Action
The mechanism by which 1,2,3,3a,4,5-Hexahydropentalene exerts its effects involves interactions with various molecular targets. The compound’s unique structure allows it to participate in specific chemical reactions, influencing pathways such as oxidation and reduction. The exact molecular targets and pathways depend on the specific application and the derivatives used .
Comparison with Similar Compounds
1,2,3,3a,4,5-Hexahydropentalene can be compared with other similar bicyclic hydrocarbons, such as:
cis-Bicyclo[3.3.0]oct-2-ene: Another bicyclic hydrocarbon with similar structural features but different reactivity.
1,2,3,3a,4,6a-Hexahydropentalene: A stereoisomer with slight differences in the arrangement of atoms, leading to different chemical properties
The uniqueness of this compound lies in its specific ring structure and the resulting chemical reactivity, making it a valuable compound for various research applications.
Properties
CAS No. |
694-73-5 |
---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
1,2,3,3a,4,5-hexahydropentalene |
InChI |
InChI=1S/C8H12/c1-3-7-5-2-6-8(7)4-1/h3,8H,1-2,4-6H2 |
InChI Key |
WGGHTQJCLFQFTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC=C2C1 |
Origin of Product |
United States |
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